REACTION_SMILES
|
[C:20]([O:21][BH-:22]([O:23][C:24](=[O:25])[CH3:26])[O:27][C:28](=[O:29])[CH3:30])(=[O:31])[CH3:32].[CH3:1][c:2]1[cH:3][c:4]([N+:9](=[O:10])[O-:11])[c:5]([NH2:8])[cH:6][cH:7]1.[CH3:34][C:35](=[O:36])[OH:37].[CH:12](=[O:13])[c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1.[Cl:38][CH2:39][Cl:40].[Na+:33]>>[CH3:1][c:2]1[cH:3][c:4]([N+:9](=[O:10])[O-:11])[c:5]([NH:8][CH2:12][c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O[BH-](OC(C)=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(N)c([N+](=O)[O-])c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(NCc2ccccc2)c([N+](=O)[O-])c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |